

Independent Verification of Dalazatide Research: A Comparative Guide for Drug Development Professionals

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Compound of Interest

Compound Name: *Dalazatide*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the published research findings for **Dalazatide**, a novel Kv1.3 potassium channel inhibitor, with established alternative treatments for plaque psoriasis. The information is compiled from publicly available clinical trial data and research publications to support independent verification and inform drug development strategies.

Executive Summary

Dalazatide (formerly ShK-186) is a first-in-class synthetic peptide that selectively targets the Kv1.3 potassium channel, a key regulator of effector memory T-cell (TEM) activation.^{[1][2]} By inhibiting this channel, **Dalazatide** aims to modulate the inflammatory cascade central to autoimmune diseases like plaque psoriasis, without causing broad immunosuppression.^[1] Early clinical research suggests **Dalazatide** is well-tolerated and shows potential for clinical activity in mild-to-moderate plaque psoriasis.^{[1][2]} This guide compares the available data on **Dalazatide** with several approved biologics and small molecule inhibitors for the treatment of moderate-to-severe plaque psoriasis, focusing on efficacy, safety, and mechanism of action.

Data Presentation: Comparative Efficacy and Safety

The following tables summarize the quantitative data from clinical trials of **Dalazatide** and its alternatives.

Table 1: Efficacy of **Dalazatide** in Mild-to-Moderate Plaque Psoriasis (Phase 1b)

Endpoint	Placebo (n=4)	Dalazatide (30 mcg) (n=10)	Dalazatide (60 mcg) (n=10)
PASI Score Reduction from Baseline	-	-	Statistically Significant (p<0.01)[1][2]
Patients with PASI Score Reduction	-	-	9 out of 10[1][2]

Note: Specific mean percentage PASI reduction data is not publicly available.

Table 2: Comparative Efficacy of Biologics in Moderate-to-Severe Plaque Psoriasis (Phase 3 Trials)

Drug (Target)	Trial(s)	PASI 75 Response Rate (Week 12-16)	PASI 90 Response Rate (Week 12-16)	PASI 100 Response Rate (Week 12-16)
Adalimumab (TNF-α)	REVEAL[3]	71%	-	-
Ustekinumab (IL-12/23)	PHOENIX 1 & 2[4]	67%	-	-
Secukinumab (IL-17A)	FIXTURE[5][6]	77.1% (300 mg)	-	-
Ixekizumab (IL-17A)	UNCOVER-2 & 3[7]	89.7% (Q2W)	70.9% (Q2W)	35.3% (Q2W)

Table 3: Safety and Tolerability of **Dalazatide** (Phase 1b)

Adverse Event	Placebo (n=4)	Dalazatide (30 mcg & 60 mcg combined) (n=20)
Hypoesthesia (mild)	75%	85%
Paresthesia (mild)	25%	70%

Note: Adverse events were reported as temporary and mild (Grade 1).[\[1\]](#)

Experimental Protocols

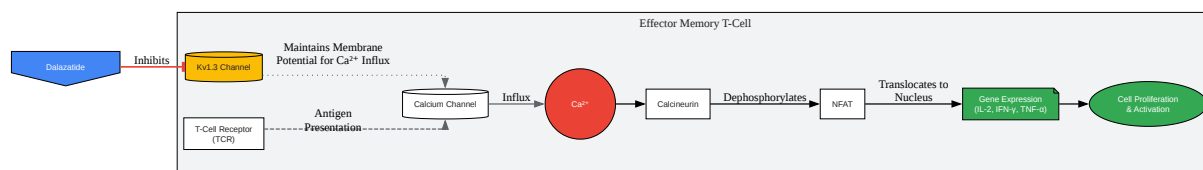
Dalazatide Phase 1b Trial (NCT02435342)

- Study Design: A randomized, double-blind, placebo-controlled Phase 1b study.[\[1\]](#)[\[2\]](#)
- Participants: 24 adult patients with active, mild-to-moderate plaque psoriasis.[\[1\]](#)[\[2\]](#)
- Treatment Arms:
 - **Dalazatide** 30 mcg subcutaneous injection twice weekly.
 - **Dalazatide** 60 mcg subcutaneous injection twice weekly.
 - Placebo subcutaneous injection twice weekly.[\[1\]](#)[\[2\]](#)
- Duration: 4 weeks of treatment with a 4-week follow-up period.[\[1\]](#)
- Primary Outcome: Safety and tolerability of repeat doses of **Dalazatide**.[\[2\]](#)
- Secondary Outcomes: Clinical proof-of-concept, effects on inflammatory mediators in the blood, and effects on chronically activated memory T-cell populations.[\[2\]](#)
- Key Assessments: Physical and neurological examinations, laboratory testing, Psoriasis Area and Severity Index (PASI), body surface area affected, and investigator/patient questionnaires.[\[2\]](#)

General Protocol for Biologic Phase 3 Trials in Plaque Psoriasis (Example based on published trials)

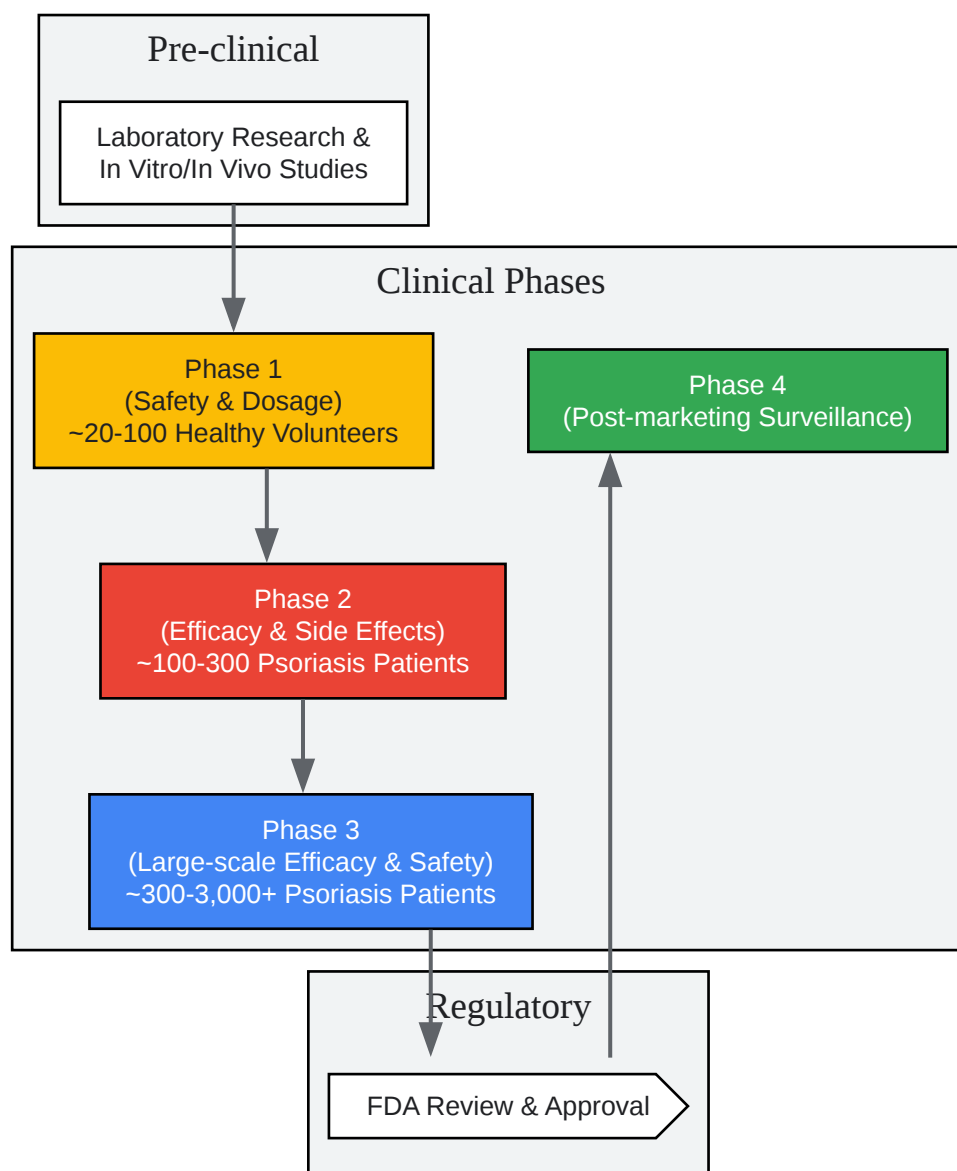
- Study Design: Multicenter, randomized, double-blind, placebo-controlled (and often active-comparator controlled) Phase 3 trials.[3][4][5][6][7][8]
- Participants: Hundreds to over a thousand adult patients with moderate-to-severe chronic plaque psoriasis (typically defined by PASI score ≥ 12 , and body surface area involvement $\geq 10\%$).[3][8]
- Treatment Arms:
 - Investigational biologic at one or more doses.
 - Placebo.
 - Active comparator (e.g., another approved biologic like etanercept or adalimumab).[4][6]
- Duration: Typically a 12 to 16-week induction period, followed by a maintenance period that can extend to 52 weeks or longer.[3][6]
- Primary Outcome: The proportion of patients achieving a 75% reduction in PASI score (PASI 75) from baseline at week 12 or 16.[3][5]
- Secondary Outcomes: Proportion of patients achieving PASI 90 and PASI 100, improvement in Investigator's Global Assessment (IGA) score, and quality of life assessments.[5]
- Key Assessments: PASI, IGA, Dermatology Life Quality Index (DLQI), monitoring for adverse events.

Mandatory Visualization



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Caption: **Dalazatide's** mechanism of action in T-cells.



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Caption: A typical clinical trial workflow for a new psoriasis treatment.

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